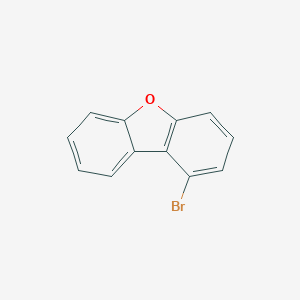

1-Bromodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYYVOWEBMOELQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145866 | |

| Record name | 1-Bromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50548-45-3, 103456-35-5 | |

| Record name | 1-Bromodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50548-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromodibenzo[b,d]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Placement of Bromine: A Technical Guide to Bromodibenzofuran Isomers in OLED Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dibenzofuran Core and the Role of Bromine in High-Performance OLEDs

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical space. Among the myriad of molecular scaffolds, dibenzofuran has emerged as a privileged core structure for the construction of advanced OLED materials. Its rigid and planar structure provides excellent thermal stability and facilitates good charge transport properties, which are essential for achieving high quantum efficiencies and long device lifetimes.[1][2] The strategic functionalization of the dibenzofuran core is a key approach to fine-tuning the optoelectronic properties of the resulting materials.

The introduction of a bromine atom onto the dibenzofuran skeleton is a particularly powerful strategy in the molecular design of OLED materials. Bromine's role extends beyond a simple substituent; it serves as a versatile synthetic handle for the construction of more complex molecules through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination.[3] This allows for the precise attachment of various functional groups, enabling the rational design of materials with tailored properties for specific applications within the OLED device architecture, including host materials, emitters, and charge transport layers.

Furthermore, the position of the bromine atom on the dibenzofuran ring—the regioisomerism—has a profound impact on the electronic structure and, consequently, the performance of the final OLED device. The four primary isomers of bromodibenzofuran—1-bromo, 2-bromo, 3-bromo, and 4-bromodibenzofuran—each impart distinct characteristics to the molecules they are incorporated into. Understanding these subtle yet critical differences is paramount for the rational design of next-generation OLED materials. This guide provides a comprehensive technical overview of the isomers of bromodibenzofuran, focusing on their synthesis, photophysical properties, and the influence of their isomeric nature on the performance of OLED devices.

The Four Isomers of Bromodibenzofuran: A Structural Overview

The dibenzofuran core offers four distinct positions for monosubstitution, leading to the four isomers of bromodibenzofuran. The numbering of the dibenzofuran ring system is crucial for distinguishing between these isomers.

Figure 2: Synthetic pathway for 1-Bromodibenzofuran.

Properties and Applications: 1-Bromodibenzofuran serves as a key intermediate for synthesizing 1-substituted dibenzofuran derivatives. [4]Materials derived from the 1-position have been shown to possess high triplet energies, making them suitable as host materials for phosphorescent emitters. [5]

2-Bromodibenzofuran

Synthesis: The synthesis of 2-bromodibenzofuran can be achieved through various methods, often involving the bromination of dibenzofuran. Due to the electronic nature of the dibenzofuran ring, direct bromination tends to yield the 2-bromo isomer as a major product.

Properties and Applications: As highlighted in the comparative studies, derivatives of 2-bromodibenzofuran have demonstrated superior performance in OLEDs, particularly as host materials. [1][6]This suggests that the 2-position provides an optimal point for functionalization to achieve a good balance of hole and electron transport, as well as high triplet energy. 2-Bromodibenzofuran is a common building block for a variety of OLED materials, including blue-emitting materials. [4]

3-Bromodibenzofuran

Synthesis: The synthesis of 3-bromodibenzofuran can be more challenging than the 2-isomer due to the directing effects of the oxygen atom in the dibenzofuran ring. Specific synthetic strategies are required to achieve substitution at the 3-position. One approach involves the synthesis of a pre-functionalized precursor that directs bromination to the desired position.

Properties and Applications: In comparative studies of host materials, derivatives of 3-bromodibenzofuran have generally shown lower performance in terms of triplet energy and device efficiency compared to the 1-, 2-, and 4-isomers. [5]This suggests that the electronic properties imparted by substitution at the 3-position may be less favorable for certain OLED applications.

4-Bromodibenzofuran

Synthesis: The synthesis of 4-bromodibenzofuran can be achieved through multi-step synthetic routes, often starting from appropriately substituted precursors.

Properties and Applications: 4-Bromodibenzofuran is a crucial intermediate in the synthesis of various OLED materials. [1][2]Its derivatives have been investigated as host materials for TADF emitters, where a high triplet energy is a critical requirement. [7]The 4-position offers a distinct electronic environment compared to the other positions, which can be exploited in the design of materials with specific charge transport and photophysical properties.

Experimental Protocols

General Protocol for Suzuki Cross-Coupling using a Bromodibenzofuran Isomer

This protocol provides a general procedure for the synthesis of a dibenzofuran derivative via a Suzuki cross-coupling reaction, a common method for building more complex OLED materials from bromodibenzofuran precursors.

Materials:

-

Bromodibenzofuran isomer (1-bromo, 2-bromo, 3-bromo, or 4-bromo)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl acetate, Hexanes)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the bromodibenzofuran isomer (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure dibenzofuran derivative.

General Protocol for OLED Device Fabrication by Thermal Evaporation

This protocol outlines a general procedure for the fabrication of a multi-layer OLED device using a bromodibenzofuran derivative as a host material in the emissive layer.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Hole Injection Layer (HIL) material

-

Hole Transport Layer (HTL) material

-

Emissive Layer (EML) host material (a bromodibenzofuran derivative)

-

EML dopant material (e.g., a phosphorescent or TADF emitter)

-

Electron Transport Layer (ETL) material

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Metal for cathode (e.g., Aluminum)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

-

Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

-

Sequentially deposit the organic layers and the metal cathode onto the ITO substrate. The deposition rates and thicknesses of each layer should be carefully controlled using a quartz crystal monitor. A typical device structure would be:

-

HIL (e.g., 10 nm)

-

HTL (e.g., 40 nm)

-

EML: Host (bromodibenzofuran derivative) doped with the emitter (e.g., 20 nm, with a specific doping concentration)

-

ETL (e.g., 30 nm)

-

EIL (e.g., 1 nm LiF)

-

Cathode (e.g., 100 nm Al)

-

-

After deposition, encapsulate the devices under an inert atmosphere to prevent degradation from moisture and oxygen.

-

Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated OLEDs.

Figure 3: A general multi-layer OLED device architecture.

Conclusion and Future Outlook

The isomers of bromodibenzofuran represent a versatile and powerful platform for the development of high-performance materials for OLED applications. The strategic placement of the bromine atom on the dibenzofuran core provides a crucial tool for fine-tuning the electronic and photophysical properties of the resulting materials. As demonstrated by comparative studies, the choice of isomer has a significant impact on the efficiency and stability of the final OLED device, with the 2-substituted derivatives often showing the most promising results.

While the bromodibenzofuran isomers themselves are primarily utilized as building blocks for more complex molecules, a deeper understanding of their fundamental properties is essential for a truly rational design approach. Future research efforts should focus on a systematic and direct comparison of the photophysical and electrochemical properties of the four parent bromodibenzofuran isomers. This would provide a valuable dataset for computational modeling and a more predictive understanding of structure-property relationships.

Furthermore, the development of more efficient and scalable synthetic routes to all four isomers will be crucial for their widespread application in both academic research and industrial production. As the demand for higher performance and more stable OLEDs continues to grow, the strategic use of bromodibenzofuran isomers will undoubtedly remain a key area of investigation in the quest for next-generation display and lighting technologies.

References

-

PrepChem.com. Synthesis of 3-Bromo-dibenzofuran-7-carboxylic acid (2). Available from: [Link]

-

New Journal of Chemistry. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. RSC Publishing. Available from: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available from: [Link]

-

Wikipedia. 3-Bromofuran. Available from: [Link]

-

PubChem. 2-Bromodibenzofuran. National Institutes of Health. Available from: [Link]

-

Regio-Isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. Available from: [Link]

- Keegstra, M. A., Klomp, A. J. A., & Brandsma, L. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran.

-

Harnessing the Power of Dibenzofuran Derivatives for Advanced Organic Synthesis. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Antinori, A., et al. (2005). Some recent approaches to the synthesis of 2-substituted benzofurans. PubMed. Available from: [Link]

- Yu, J. G., et al. (2017). Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. Chemistry, 23(63), 16044-16050.

-

RSC Publishing. Regioisomeric effects of dibenzofuran on the properties of boron–nitrogen multiple resonance emissive materials. Available from: [Link]

-

The Role of 4-Bromodibenzofuran in Advancing OLED Technology. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

A convenient synthesis of two dibenzofurans. SciSpace. Available from: [Link]

-

Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2018). PMC. Available from: [Link]

-

Mechanism of the synthesis of 3 | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]

-

Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives | Request PDF. ResearchGate. Available from: [Link]

-

Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes | Request PDF. ResearchGate. Available from: [Link]

-

Benzofuran synthesis through iodocyclization reactions: recent advances. (2017, December 29). MedCrave online. Available from: [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available from: [Link]

-

PubChem. 1-Bromodibenzofuran. National Institutes of Health. Available from: [Link]

-

SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS by Brian Robert Worth, B.Sc. (Hons.) A thesis submitted in partial fulfilment of the r. ANU Open Research. Available from: [Link]

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022). PMC. Available from: [Link]

-

Synthesis, optical characterization, and electrochemical properties of isomeric tetraphenylbenzodifurans containing electron acceptor groups. (2011, May 5). PubMed. Available from: [Link]

-

Chemical Properties of 1-bromo-dibenzofuran. Cheméo. Available from: [Link]

-

Chemical Properties of 4-bromo-dibenzofuran (CAS 89827-45-2). Cheméo. Available from: [Link]

-

Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2. ResearchGate. Available from: [Link]

-

Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O 2. (2025, July 18). MDPI. Available from: [Link]

-

Photophysical properties of furan-bridged dimeric boron-dipyrromethene derivatives (BODIPYs). ResearchGate. Available from: [Link]

-

PubChem. 3-Bromodibenzofuran. National Institutes of Health. Available from: [Link]

-

Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. ResearchGate. Available from: [Link]

-

(PDF) Dibenzofuran[a]‐Fused BODIPYs: Synthesis, Photophysical Properties, and N2O2‐Boron‐Chelation Towards NIR Materials for Application in Organic Photodetectors. ResearchGate. Available from: [Link]

-

Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. (2022, May 17). Frontiers. Available from: [Link]

-

Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2. (2025, July 18). PubMed. Available from: [Link]

-

Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. (2025, December 31). DergiPark. Available from: [Link]

Sources

- 1. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromodibenzofuran | C12H7BrO | CID 6856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. 3-Bromofuran - Wikipedia [en.wikipedia.org]

Technical Safety Guide: 1-Bromodibenzofuran (CAS 50548-45-3)

Document Control:

-

Subject: 1-Bromodibenzofuran [1-Bromodibenzo[b,d]furan][1][2][3][4][5][6]

-

Primary Hazard Class: Acute Toxicity (Oral) & Irritant (Skin/Eye)[8]

-

Intended Audience: Synthetic Chemists, HSE Officers, Drug Development Scientists

Executive Summary & Application Context

1-Bromodibenzofuran is a critical halogenated heterocyclic intermediate utilized extensively in the synthesis of Organic Light-Emitting Diode (OLED) materials and pharmaceutical scaffolds.[4] Unlike its isomer 2-bromodibenzofuran (a known lachrymator), the 1-bromo isomer presents primarily as a contact irritant and acute oral toxin.

Operational Criticality: The compound exists as a low-melting solid (MP: ~67°C) . This specific physical property introduces unique handling risks: it can unintentionally liquefy during exothermic reactions or improper storage, altering spill response protocols and permeation rates through Personal Protective Equipment (PPE). This guide moves beyond standard SDS reporting to provide an operational safety framework for research environments.

Physicochemical Safety Profile

Understanding the physical state is the first line of defense. The low melting point requires protocols that account for phase changes during handling.

| Property | Value | Safety Implication |

| Physical State | Solid (Powder/Crystal) | Dust generation risk during weighing. |

| Melting Point | 65.0 – 69.0 °C | High Risk: May melt in hot labs or during reaction exotherms, increasing skin absorption risk. |

| Boiling Point | ~343 °C (Predicted) | Low vapor pressure at RT; inhalation risk increases significantly if heated. |

| Flash Point | ~161 °C | Combustible but not flammable. Fire risk is secondary to toxic release. |

| Solubility | Insoluble in water | Water alone is ineffective for decontamination; requires organic solvents or surfactants. |

GHS Hazard Identification & Risk Assessment

The following classification is based on the Globally Harmonized System (GHS) and aggregated supplier data.

Core Hazards

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[8][9]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[6][10]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).[6][8][9][10]

-

Environmental (Category 4): May cause long-lasting harmful effects to aquatic life (H413).[9]

Mechanism of Action (Toxicology)

While specific LD50 data for the 1-isomer is sparse compared to the parent dibenzofuran, the toxicity profile is driven by the halogenated aromatic structure.

-

Lipophilicity: The dibenzofuran core is highly lipophilic (LogP ~4.4), facilitating rapid transport across dermal barriers, especially if the compound is dissolved in organic solvents (DMSO, DCM).

-

Irritation Pathway: As an aryl halide, it acts as a direct local irritant to mucous membranes. The bromine substituent can undergo oxidative insertion in metabolic pathways, potentially generating reactive radical species, though the primary immediate risk is direct tissue damage.

Exposure Control & PPE Selection Logic

Standard lab coats are insufficient for handling low-melting halogenated aromatics in solution. The following decision logic ensures adequate protection based on the specific operation.

PPE Decision Matrix (Graphviz)

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note that "Solution Handling" requires stricter glove protocols due to the lipophilic nature of the dibenzofuran core.

Emergency Response Protocols: Self-Validating Systems

Spill Response (Solid vs. Melt)

Because 1-Bromodibenzofuran melts at ~67°C, a spill on a hot plate or near a heating mantle presents a different challenge than a powder spill.

Scenario A: Powder Spill (Ambient Temp)

-

Isolate: Mark a 2-meter radius.

-

Dampen: Do NOT dry sweep. Cover with a solvent-dampened pad (Ethanol or Acetone) to prevent dust generation.

-

Collect: Wipe into a sealed hazardous waste container.

-

Validate: Check area with UV light (365 nm). Dibenzofurans are typically fluorescent; residual glowing indicates incomplete cleanup.

Scenario B: Melt/Liquid Spill (Heated)

-

Cool: Turn off heat source immediately. Allow the melt to solidify (reverts to solid < 65°C).

-

Scrape: Once solid, scrape carefully into waste.

-

Solubilize: Clean residue with Acetone.

Fire Fighting Measures

-

Media: Dry chemical, CO2, or alcohol-resistant foam. Water spray may be used to cool containers but avoid direct jetting which can scatter the molten chemical.

-

Hazardous Decomposition: Emits Hydrogen Bromide (HBr) gas and toxic metal oxides upon combustion. Self-Contained Breathing Apparatus (SCBA) is mandatory.

Synthesis & Handling Workflow

For researchers using this as an intermediate (e.g., Suzuki-Miyaura coupling), the following workflow minimizes risk.

Figure 2: Operational workflow emphasizing environmental controls at each stage.[4]

Storage Requirements

-

Temperature: Store below 30°C.

-

Atmosphere: Hygroscopic potential is low, but storage under Nitrogen/Argon is recommended to prevent oxidative degradation over long periods.

-

Incompatibility: Strong oxidizing agents. Keep away from boronic acids until reaction time to prevent premature coupling or degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 190542, 1-Bromodibenzofuran. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-Bromodibenzofuran.[6][9] Retrieved from [Link]

Sources

- 1. Cas 50548-45-3,1-bromodibenzo[b,d]furan | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-bromodibenzo[b,d]furan | 50548-45-3 [chemicalbook.com]

- 5. 1-Bromodibenzofuran | 50548-45-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. 1-Bromodibenzofuran | C12H7BrO | CID 190542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-Bromodibenzofuran | C12H7BrO | CID 6856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Importance of 1-Bromodibenzofuran

An In-Depth Technical Guide to 1-Bromodibenzofuran (PubChem CID: 190542)

1-Bromodibenzofuran, identified by PubChem CID 190542 and CAS Number 50548-45-3, is a heterocyclic aromatic compound of significant interest in modern synthetic chemistry.[1][2] It consists of a dibenzofuran core—two benzene rings fused to a central furan ring—with a single bromine atom substituted at the 1-position.[1][2] This molecule is not typically an end-product but rather a crucial and versatile intermediate.[3][4][5] Its strategic value lies in the reactivity of the carbon-bromine bond, which serves as a functional handle for constructing more complex molecular architectures. This guide provides a comprehensive technical overview for researchers and developers, detailing the compound's properties, synthesis, reactivity, and applications in pharmaceuticals and materials science, alongside critical safety and environmental considerations.

Physicochemical and Structural Properties

1-Bromodibenzofuran presents as a white to brown crystalline powder.[2][3][6] The fusion of the aromatic rings results in a thermally robust and planar structure, while the bromine substituent introduces specific reactivity, making it an ideal building block in organic synthesis.[3][7]

Table 1: Key Physicochemical Properties of 1-Bromodibenzofuran

| Property | Value | Source(s) |

| PubChem CID | 190542 | [1] |

| CAS Number | 50548-45-3 | [1][2] |

| Molecular Formula | C₁₂H₇BrO | [1][2][3] |

| Molecular Weight | 247.09 g/mol | [1][2][3] |

| Appearance | White to Gray to Brown powder/crystal | [2][3][6] |

| Melting Point | 67 °C | [2][3][6] |

| Boiling Point (Predicted) | 343.8 ± 15.0 °C | [2][4] |

| Density (Predicted) | 1.577 ± 0.06 g/cm³ | [2][5] |

| Octanol/Water Partition Coeff. (XLogP3) | 4.4 | [1] |

| Water Solubility (log10WS, mol/L) | -9.98 (Predicted) | [8] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2][3] |

Synthesis and Reaction Pathways

The synthesis of 1-bromodibenzofuran is primarily achieved through the cyclization of a substituted biphenyl precursor. The choice of this method is driven by its efficiency and scalability.[3] The bromine atom is introduced as part of the starting material, ensuring precise regiochemical control, which is often a challenge in the direct halogenation of the dibenzofuran core.[9][10]

Primary Synthesis Workflow: Intramolecular Cyclization

A widely adopted method involves the base-mediated intramolecular cyclization of 6'-bromo-2'-fluorobiphenyl-2-ol.[2][3] The causality of this reaction sequence is straightforward: a strong base is required to deprotonate the hydroxyl group, forming a phenoxide. This potent nucleophile then displaces the adjacent fluorine atom via an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction, closing the furan ring.

Caption: Synthesis workflow for 1-Bromodibenzofuran via intramolecular cyclization.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established industrial methods.[2]

-

Dissolution: Dissolve 111 g (416 mmol) of 6'-bromo-2'-fluorobiphenyl-2-ol in 2 L of anhydrous dimethylformamide (DMF). The choice of DMF is critical as it is a polar aprotic solvent that effectively solvates the reactants and intermediates without interfering with the nucleophilic reaction.

-

Cooling: Cool the solution to 5°C in an ice bath. This step is essential to control the initial exothermic reaction upon addition of the strong base.

-

Base Addition: Add 20 g (449 mmol) of a 60% sodium hydride (NaH) suspension in paraffin oil in portions. NaH is a non-nucleophilic strong base, making it ideal for deprotonating the phenol without competing side reactions. Portion-wise addition prevents a dangerous thermal runaway.

-

Stirring: Stir the mixture for an additional 20 minutes after the final addition of NaH to ensure complete formation of the phenoxide.

-

Cyclization: Heat the reaction mixture to 100°C for 45 minutes. Thermal energy is required to overcome the activation energy for the SNAᵣ cyclization step.

-

Quenching & Workup: After cooling, slowly add 500 mL of ethanol to quench any unreacted NaH. The mixture is then evaporated to dryness.

-

Purification: The crude product is purified by column chromatography to yield the final product, 1-bromodibenzofuran.[2] This step is crucial for removing impurities and achieving the high purity required for subsequent applications.

An alternative patented method involves a three-step reaction starting from o-dihalides, proceeding through an Ullmann reaction and oxidation, ultimately reacting with phosphorus tribromide to form the final product.[11] This route avoids the use of expensive noble metal catalysts.[11]

Core Applications and Field Insights

The utility of 1-bromodibenzofuran stems from its identity as a versatile chemical intermediate. The bromine atom serves as a reactive site for forming new carbon-carbon or carbon-heteroatom bonds, making it a valuable building block.[3][5]

Pharmaceutical Intermediate

Dibenzofuran derivatives are recognized for their wide range of biological activities, including potential anti-tumor, antibacterial, and antiviral properties.[3][12][13][14] 1-Bromodibenzofuran serves as a key starting material for synthesizing more complex dibenzofuran-containing molecules that are screened as drug candidates.[3][4] The ability to use this compound in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) allows for the systematic modification of the dibenzofuran scaffold, a core strategy in medicinal chemistry for developing structure-activity relationships (SAR).[15]

Materials Science: OLEDs

In the field of materials science, 1-bromodibenzofuran is an important precursor for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs).[2][3][11] The rigid, planar dibenzofuran core provides good thermal stability and charge transport properties, which are essential for the performance and longevity of OLED devices.[13] The bromine atom allows for the attachment of other functional groups to tune the electronic and photophysical properties (e.g., emission color, efficiency) of the final material.[5][11]

Caption: Role of 1-Bromodibenzofuran as a versatile synthetic intermediate.

Analytical Characterization

The identification and quantification of 1-bromodibenzofuran and its derivatives rely on standard analytical techniques for organic compounds. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for separation and identification, providing both retention time and mass fragmentation data.[16][17] Liquid chromatography (LC-MS) is also employed, particularly for less volatile derivatives.[16] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are indispensable.

Safety, Toxicology, and Environmental Context

Handling and Safety

According to GHS classifications provided to the European Chemicals Agency (ECHA), 1-bromodibenzofuran is classified as a substance that causes skin and serious eye irritation.[1] Therefore, proper handling procedures are mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature to maintain stability.[3][5]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[18] For eye contact, rinse cautiously with water for several minutes.[18]

Environmental Considerations

While the parent dibenzofuran is relatively non-toxic, halogenated dibenzofurans are a class of compounds with significant environmental relevance.[7] Polybrominated dibenzofurans (PBDFs) are known persistent organic pollutants (POPs) that can form as unintentional byproducts during the combustion of brominated flame retardants (BFRs).[19][20]

-

Persistence and Bioaccumulation: Like many halogenated aromatic compounds, brominated dibenzofurans exhibit limited biodegradability and a tendency to persist in the environment.[19] Their high octanol/water partition coefficient (XLogP3 = 4.4) suggests a potential for bioaccumulation in fatty tissues.[1][21]

-

Toxicity Profile: Polyhalogenated dibenzofurans are known to bind to the aryl hydrocarbon receptor (AhR), a mechanism associated with a range of toxic effects, including endocrine disruption and immunotoxicity.[18][22] Although data specific to the mono-brominated 1-bromodibenzofuran is limited, its structural relationship to more toxic PBDFs warrants a cautious approach regarding environmental release.[23][24]

Conclusion

1-Bromodibenzofuran is a compound of high strategic value, acting as a pivotal intermediate rather than a final product. Its well-defined structure and the predictable reactivity of its carbon-bromine bond provide chemists with a reliable tool for the synthesis of advanced materials and complex pharmaceutical agents. Its utility in creating novel OLED components and diverse drug candidates underscores its importance in both academic research and industrial development. However, its classification as an irritant and its structural relation to persistent environmental pollutants necessitate stringent handling protocols and a responsible approach to its use and disposal. As research into dibenzofuran-based systems continues to expand, the role of 1-bromodibenzofuran as a fundamental building block is set to grow in significance.

References

- Exploring the Versatility of 1-Bromodibenzo[b,d]furan (CAS: 50548-45-3). (2025, February 28). Self-publishing.

- Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2009, February 5). PMC - NIH.

- Chemical Properties of 1-bromo-dibenzofuran. Cheméo.

- 1-Bromodibenzofuran | C12H7BrO | CID 190542. PubChem.

- 1-bromodibenzo[b,d]furan | 50548-45-3. (2025, July 14). ChemicalBook.

- A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. (2019, November 4).

- Medicinal active applications of Dibenzofuran deriv

- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024, July 20). MDPI.

- Simple preparation method of 1-bromodibenzofuran.

- 1-bromo-dibenzofuran. (2024, April 9). ChemBK.

- Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998). INCHEM.

- Medicinal active applications of Dibenzofuran derivatives. (2024, May 14).

- Environmental release and behavior of brominated flame retardants. (2003, September 15). PubMed.

- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PMC.

- A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants | Request PDF.

- Dibenzofuran. Wikipedia.

- Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs)

- Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. JOCPR.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC.

- Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. (2025, August 9).

- 1-Bromodibenzofuran | 50548-45-3. Tokyo Chemical Industry Co., Ltd.(APAC).

- 1-bromo-dibenzofuran. Cheméo.

- 2-Bromodibenzofuran | C12H7BrO | CID 6856. PubChem - NIH.

- Draft risk profile. GOV.UK.

- Cas 50548-45-3,1-bromodibenzo[b,d]furan. LookChem.

- Reactivity of Benzofuran Derivatives. (2026, January 19).

- CAS 50548-45-3 1-Bromodibenzofuran.

- Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment.

- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024, September 5). MDPI.

- analytical methods.

Sources

- 1. 1-Bromodibenzofuran | C12H7BrO | CID 190542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-bromodibenzo[b,d]furan | 50548-45-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. Cas 50548-45-3,1-bromodibenzo[b,d]furan | lookchem [lookchem.com]

- 6. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 7. Dibenzofuran - Wikipedia [en.wikipedia.org]

- 8. chemeo.com [chemeo.com]

- 9. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 10. researchgate.net [researchgate.net]

- 11. CN115677637B - Simple preparation method of 1-bromodibenzofuran - Google Patents [patents.google.com]

- 12. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. 2-Bromodibenzofuran | C12H7BrO | CID 6856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Environmental release and behavior of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Synthesis of 1-Bromodibenzofuran

Leveraging Fluorine Activation in 6-Bromo-2-Fluorophenol

Executive Summary

Target Analyte: 1-Bromodibenzofuran (CAS: 50548-45-3)

Starting Material: 6-Bromo-2-fluorophenol

Methodology: Transition-Metal-Free Benzyne Insertion / Intramolecular

This application note details a high-fidelity protocol for synthesizing 1-bromodibenzofuran. Unlike traditional lithiation-based routes—which suffer from poor regioselectivity and competitive bromine-lithium exchange—this protocol utilizes the unique electronic properties of 6-bromo-2-fluorophenol . By employing a benzyne-mediated annulation strategy, researchers can achieve exclusive regioselectivity for the 1-bromo isomer, preserving the halogen handle for subsequent cross-coupling reactions.

Strategic Analysis & Retrosynthesis

The synthesis of 1-substituted dibenzofurans is historically challenging due to the steric and electronic equivalence of the 4- and 6-positions in unsubstituted dibenzofuran precursors. Direct bromination typically yields the 2- or 2,8-isomers.

Why 6-Bromo-2-Fluorophenol? The starting material contains two critical directing features:

-

Ortho-Fluorine (C2): Acts as a highly activated leaving group for intramolecular nucleophilic aromatic substitution (

). The high electronegativity of fluorine lowers the energy barrier for the formation of the Meisenheimer complex during cyclization. -

Ortho-Bromine (C6): Remains chemically inert during the specific conditions of benzyne insertion, ensuring it is retained in the final scaffold at the C1 position (relative to the furan oxygen).

Reaction Pathway Comparison:

| Feature | Traditional Lithiation Route | Pd-Catalyzed Cyclization | Benzyne-Mediated Route (Recommended) |

| Regioselectivity | Low (Mixture of 1- and 4-isomers) | High | Exclusive (1-isomer) |

| Functional Tolerance | Poor (Br-Li exchange risk) | Moderate (Requires expensive ligands) | Excellent (Br preserved) |

| Conditions | Cryogenic (-78°C), Pyrophoric | High Temp (>100°C), Inert atm. | Mild (RT to 60°C), Fluoride activation |

| Atom Economy | Low | Moderate | High |

Detailed Experimental Protocol

Method: Benzyne Insertion and Intramolecular Cyclization

This protocol utilizes 2-(trimethylsilyl)phenyl triflate as a benzyne precursor. Fluoride ions trigger the formation of benzyne in situ, which undergoes insertion into the phenol O-H bond, followed by rapid intramolecular cyclization displacing the fluorine atom.

Reagents:

-

Substrate: 6-Bromo-2-fluorophenol (1.0 equiv)

-

Benzyne Precursor: 2-(Trimethylsilyl)phenyl triflate (1.2 equiv)

-

Activator/Base: Cesium Fluoride (CsF) (2.5 equiv)

-

Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Procedure:

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of nitrogen or argon.

-

-

Solubilization:

-

Add 6-bromo-2-fluorophenol (1.0 mmol, 191 mg) and CsF (2.5 mmol, 380 mg) to the flask.

-

Add anhydrous Acetonitrile (5.0 mL).

-

Note: CsF is hygroscopic; weigh quickly or use a glovebox if available.

-

-

Benzyne Generation & Reaction:

-

Add 2-(trimethylsilyl)phenyl triflate (1.2 mmol, 360 mg) dropwise via syringe over 5 minutes.

-

Seal the flask and stir vigorously at 60°C for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear, and a less polar fluorescent spot (product) should appear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Quench with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate under reduced pressure.[1]

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica Gel).

-

Eluent: 100% Hexanes grading to 5% Ethyl Acetate/Hexanes.

-

Yield Expectation: 75–85% as a white/off-white solid.

-

Mechanism & Workflow Visualization

The following diagram illustrates the cascade mechanism. The critical step is the preferential attack of the intermediate anion on the C-F bond (due to polarization) rather than the C-Br bond, securing the 1-bromo regiochemistry.

Caption: Mechanistic pathway showing the fluoride-triggered benzyne generation and subsequent regioselective annulation onto the C-F bond.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet CsF or Solvent | Ensure CsF is dried under vacuum at 100°C prior to use. Use freshly distilled MeCN. |

| Incomplete Conversion | Benzyne precursor degradation | Add the triflate precursor in two portions (0.6 equiv at T=0, 0.6 equiv at T=2h). |

| Byproduct Formation | Intermolecular polymerization | Dilute the reaction mixture (increase solvent volume by 50%) to favor intramolecular cyclization. |

| Loss of Bromine | Excessively high temperature | Do not exceed 80°C. The C-Br bond is stable at 60°C but may undergo exchange/insertion at higher temps. |

References

-

General Methodology for Dibenzofurans

- Zhao, L., et al. "Transition-Metal-Free Synthesis of Dibenzofurans from 2-Fluorophenols and Aryl Silyl Triflates." Journal of Organic Chemistry, 2019.

-

Benzyne Chemistry Insights

-

Okuma, K., et al. "One-pot synthesis of dibenzofurans from 2-fluorophenols and silylaryl triflates." Organic Letters, 2013.[2]

-

-

Base-Promoted Cyclization Context

- "A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans." NIH PubMed Central.

Sources

Synthesis of carbazole-dibenzofuran hybrid materials

Application Note: High-Purity Synthesis of Carbazole-Dibenzofuran Bipolar Hosts

Introduction: The Bipolar Design Paradigm

In the development of host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the Carbazole-Dibenzofuran (Cz-DBF) hybrid represents a "Gold Standard" architecture. This design merges the high triplet energy (

The synthesis of these materials is not merely about connecting two rings; it is an exercise in molecular engineering . The connectivity (e.g., N-linkage vs. C-linkage) and the substitution position (e.g., 4-position vs. 2-position) dictate the steric twisting of the molecule.

-

High

Requirement: For blue PhOLEDs, we must disrupt -

Translational Insight: While primarily used in optoelectronics, the C-N and C-C coupling protocols detailed here are directly transferable to the synthesis of carbazole alkaloids (e.g., murrayafoline A) and kinase inhibitors in drug discovery.

Strategic Synthesis Workflow

We employ a modular "Building Block" approach. This allows for the rapid library generation of isomers (e.g., 4-CzDBF vs. 2-CzDBF) by simply swapping the halogenated precursor.

Diagram 1: Retrosynthetic Logic & Workflow

Figure 1: Modular retrosynthetic analysis for Cz-DBF hybrids. Route A is preferred for N-arylated hosts (e.g., 9-(4-dibenzofuranyl)carbazole).

Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)

This protocol describes the synthesis of 4-(9-carbazolyl)dibenzofuran (4-CzDBF) . Challenge: The 4-position of dibenzofuran is sterically crowded (bay region). Standard ligands (e.g., PPh3, BINAP) often result in low yields or dehalogenation. Solution: Use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3 or S-Phos ) to facilitate oxidative addition and reductive elimination in hindered systems.

Reagents & Equipment[1][2][3][4][5][6][7][8]

-

Nucleophile: 9H-Carbazole (1.0 equiv)

-

Electrophile: 4-Bromodibenzofuran (1.1 equiv)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

] (1-2 mol%) -

Ligand: Tri-tert-butylphosphine [

] (1M in toluene, 2-4 mol%) or S-Phos. -

Base: Sodium tert-butoxide (

) (1.5 equiv) - Crucial: Must be stored in a glovebox. -

Solvent: Anhydrous Xylene or Toluene (Degassed).

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.[1]

-

Solvent Degassing: Sparge anhydrous Xylene with Argon for 30 minutes. Note: Oxygen poisons the electron-rich phosphine ligand.

-

Loading: Charge the flask with Carbazole (1.67 g, 10 mmol), 4-Bromodibenzofuran (2.72 g, 11 mmol), and NaOtBu (1.44 g, 15 mmol).

-

Catalyst Addition: Add

(183 mg, 0.2 mmol) and -

Reaction: Add Xylene (50 mL) via syringe. Heat the mixture to reflux (140°C) for 12–24 hours.

-

Monitoring: Monitor by TLC (Hexane:DCM 4:1). The fluorescent carbazole spot will disappear, replaced by a blue-shifting product spot.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with hot toluene.

-

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Toluene/Ethanol to yield off-white crystals.

Diagram 2: Catalytic Cycle (Sterically Hindered)

Figure 2: Buchwald-Hartwig cycle. Bulky ligands (L) are critical at the Reductive Elimination step for sterically crowded 4-substituted dibenzofurans.

Protocol B: C-C Bond Formation (Suzuki-Miyaura)[3]

Used for C-linked hybrids (e.g., 3-(2-dibenzofuranyl)carbazole) where conjugation extension is desired.

Methodology

-

Reagents: Mix 3-Bromocarbazole (1 equiv), Dibenzofuran-2-boronic acid (1.2 equiv),

(2M aq. solution, 3 equiv). -

Catalyst System:

(3 mol%) is generally sufficient here as steric hindrance is lower than in the 4-position N-linkage. -

Solvent: THF:Water (4:1) or Toluene:Ethanol:Water (2:1:1). The biphasic system requires vigorous stirring.

-

Conditions: Reflux at 80–90°C for 8 hours.

-

Note: If synthesizing 3,6-bis(dibenzofuran) derivatives, increase boronic acid to 2.5 equiv and reaction time to 24h.

Critical Purification: Train Sublimation

For OLED applications, purity must exceed 99.9% (HPLC). Trace halogens or Pd residues act as exciton quenchers (trap sites), drastically reducing device lifetime.

Protocol:

-

Pre-purification: The material from Protocol A/B must be column chromatographed (Silica, Hexane:DCM) and recrystallized before sublimation.

-

Apparatus: 3-zone vacuum train sublimation furnace.

-

Conditions:

-

Vacuum:

Torr (High Vacuum). -

Source Zone: Heated to melting point of material (

). -

Product Zone:

. -

Impurity Zone: Cooled (room temp) to trap volatile impurities.

-

-

Yield: Typically 60-80% recovery of "device-grade" material.

Characterization & Data Summary

The following table summarizes the expected properties of hybrids synthesized via these routes, highlighting the impact of substitution position (2- vs 4-position).

| Property | 2-CzDBF (Linear) | 4-CzDBF (Twisted) | Relevance |

| Linkage Type | C-N (2-position of DBF) | C-N (4-position of DBF) | Structural Isomerism |

| Steric Hindrance | Low | High (Bay Region) | Affects conjugation |

| Triplet Energy ( | ~2.6 eV | > 2.9 eV | High |

| HOMO Level | -5.9 eV | -6.0 eV | Hole Injection Barrier |

| LUMO Level | -2.4 eV | -2.3 eV | Electron Injection Barrier |

| Synthesis Yield | High (>85%) | Moderate (60-70%) | Steric hindrance reduces yield |

Data derived from comparative studies of positional isomers [1, 2].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Route A) | Catalyst poisoning by | Degas solvents for >30 mins; ensure NaOtBu is fresh/white (not yellow). |

| Dehalogenation (Ar-H) | Switch to a bulkier ligand (e.g., XPhos) to accelerate reductive elimination over side reactions. | |

| Black Precipitate | Pd agglomeration (Pd black). | Ligand concentration too low. Add excess ligand or switch to pre-formed catalyst (e.g., Pd-G3-XPhos). |

| Insoluble Product | High molecular weight/stacking. | Use 1,2-Dichlorobenzene (ODCB) as solvent at 180°C for reaction and purification. |

References

-

Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. Source: Molecules (2021).[2][3][4] URL:[Link]

-

Buchwald-Hartwig Cross Coupling Reaction: Mechanism & Ligands. Source: Organic Chemistry Portal.[5] URL:[Link]

-

Selective Functionalization of Dibenzofuran for Host Materials. Source: Chemistry – A European Journal (2017). URL:[Link]

-

Step-by-Step Procedures for Sublimation in the Laboratory. Source: Chemistry LibreTexts. URL:[Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromodibenzofuran

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Dibenzofuran Scaffold and the Power of Cross-Coupling

The dibenzofuran moiety is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds.[1] Its rigid, planar structure and unique electronic properties make it a valuable building block in medicinal chemistry and materials science. The functionalization of the dibenzofuran core is crucial for modulating the biological activity and physical properties of these molecules. Among the various positions on the dibenzofuran ring system, the C1 position is a key site for substitution to generate diverse derivatives.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with remarkable efficiency and selectivity.[2] These transformations, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for the construction of complex molecular architectures. For a substrate like 1-bromodibenzofuran, these reactions open a gateway to a vast chemical space of novel derivatives.

This comprehensive guide provides detailed application notes and protocols for three of the most powerful palladium-catalyzed cross-coupling reactions involving 1-bromodibenzofuran: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed to be robust and reproducible, with explanations of the underlying principles to empower researchers to adapt and optimize these methods for their specific needs.

Core Concepts: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which can be broadly divided into three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[3]

Sources

Strategic Synthesis of 1-Substituted Dibenzofuran Boronic Esters: A Guide for Drug Discovery and Materials Science

An Application Note and Protocol for Researchers

Abstract

Dibenzofuran scaffolds are privileged structures in medicinal chemistry and materials science, valued for their rigid, planar geometry and unique electronic properties.[1][2] The ability to functionalize these cores at specific positions is paramount for developing novel therapeutics and organic electronic materials.[3][4] Boronic esters, particularly at the C1 position, serve as exceptionally versatile synthetic handles for introducing molecular diversity via cross-coupling reactions. This guide provides a detailed overview and validated protocols for the two most effective strategies for preparing 1-substituted dibenzofuran boronic esters: the classic Palladium-catalyzed Miyaura borylation of 1-halodibenzofurans and the modern, atom-economical Iridium-catalyzed direct C-H borylation of the parent dibenzofuran.

Introduction: The Strategic Value of Dibenzofuran Boronic Esters

The dibenzofuran moiety is a cornerstone in the design of a wide array of biologically active molecules and functional materials.[1][2] Its rigid structure provides a well-defined orientation for appended functional groups, which is critical for precise interactions with biological targets such as enzymes and receptors. Consequently, dibenzofuran derivatives have found applications as anticancer, antibacterial, and anti-inflammatory agents.[2]

The conversion of dibenzofurans into boronic acid derivatives, especially stable pinacol esters, unlocks their full synthetic potential.[5][6] Arylboronic esters are indispensable reagents in modern organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[5][7] They are most famously employed in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[8][9][10] The synthesis of 1-dibenzofuranylboronic acid pinacol ester, therefore, creates a versatile building block, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups at a key position of the dibenzofuran core.[3][4]

This document details two primary, field-proven methodologies for accessing this critical intermediate, explaining the mechanistic rationale behind each approach and providing step-by-step protocols for immediate laboratory implementation.

Synthetic Strategies: A Comparative Overview

Two principal routes dominate the synthesis of 1-substituted dibenzofuran boronic esters: Palladium-catalyzed cross-coupling and Iridium-catalyzed C-H activation. The choice between them depends on starting material availability, desired atom economy, and tolerance for specific functional groups.

| Feature | Strategy A: Miyaura Borylation | Strategy B: Iridium-Catalyzed C-H Borylation |

| Starting Material | 1-Halodibenzofuran (e.g., 1-bromodibenzofuran) | Dibenzofuran |

| Key Catalyst | Palladium (e.g., Pd(dppf)Cl₂) | Iridium (e.g., [Ir(OMe)(COD)]₂) |

| Core Transformation | C-X bond → C-B bond | C-H bond → C-B bond |

| Primary Advantage | High yields, well-established, predictable regiochemistry | High atom economy, avoids pre-functionalization |

| Considerations | Requires synthesis of halogenated precursor | Regioselectivity can be a challenge for substituted substrates |

| Common Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin) |

Strategy A: Palladium-Catalyzed Miyaura Borylation of 1-Bromodibenzofuran

This method is the most common and robust approach for synthesizing arylboronic esters from corresponding aryl halides.[11] The reaction, first developed by Miyaura and Ishikawa, involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[11][12]

Mechanistic Rationale

The catalytic cycle is a cornerstone of modern organometallic chemistry and proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[12]

-

Expertise & Causality: The choice of a weak base like potassium acetate (KOAc) is critical. It is not strong enough to cause significant hydrolysis of the boronic ester product but is essential for activating the diboron reagent to form a more nucleophilic 'ate' complex, which facilitates the transmetalation step—the transfer of the boryl group to the palladium center. The use of a ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilizes the palladium(0) active catalyst and promotes the key steps of the cycle. An inert atmosphere is mandatory to prevent the oxidation of the sensitive Pd(0) species to an inactive Pd(II) state.

Workflow and Catalytic Cycle Diagram

The overall process involves converting a pre-functionalized dibenzofuran into the versatile boronic ester, which is then ready for subsequent Suzuki-Miyaura coupling.

Caption: General workflow for synthesis and application.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. The application of 1-Dibenzofuranylboronic Acid in electronic devices_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Application Notes & Protocols: Synthesis of High-Efficiency Phosphorescent Iridium(III) Complexes Using Dibenzofuran-Based Ligands

Abstract: This document provides a comprehensive guide for the rational design, synthesis, and characterization of phosphorescent iridium(III) complexes incorporating dibenzofuran-based cyclometalating ligands. These materials are of significant interest for application in high-efficiency Organic Light-Emitting Diodes (OLEDs). We detail the underlying scientific principles, provide step-by-step synthetic protocols, and outline the necessary characterization and analysis techniques for researchers in materials science, chemistry, and drug development.

Introduction: The Imperative for Advanced Phosphorescent Emitters

Third-generation OLED technology leverages phosphorescent materials to achieve internal quantum efficiencies approaching 100%.[1][2][3][4] Unlike fluorescent materials, which only harvest singlet excitons (25% of the total), phosphorescent emitters utilize heavy-metal-induced spin-orbit coupling to facilitate efficient intersystem crossing, allowing for the radiative decay of both singlet and triplet excitons.[2][3] Iridium(III) complexes are paramount in this field due to their strong spin-orbit coupling, high photoluminescence quantum yields (PLQY), and tunable emission characteristics.[1][4][5]

The photophysical properties of these octahedral complexes, general formula (C^N)₂Ir(LX), are dictated by the interplay between the primary cyclometalating (C^N) ligands and the ancillary (LX) ligand.[1][6][7][8] The C^N ligand primarily determines the emission energy (color), while the ancillary ligand modulates the HOMO/LUMO energy levels, charge transport properties, and thermal stability.[3][7][8]

Dibenzofuran has emerged as a privileged scaffold in the design of ligands for blue and green phosphorescent emitters.[9][10][11] Its rigid, planar structure and high triplet energy (≈ 2.88 eV) help to suppress non-radiative decay pathways and prevent back-energy transfer from the emitter, leading to highly efficient phosphorescence.[12][13] This guide focuses on the synthesis of a representative green-emitting complex where a dibenzofuran moiety is integrated into the C^N ligand.

Scientific Rationale and Design Strategy

The core of our synthetic strategy is the creation of a heteroleptic iridium complex where two cyclometalating ligands force the iridium center into an octahedral geometry, stabilized by a bidentate ancillary ligand.

-

The Cyclometalating (C^N) Ligand: We will synthesize 2-(dibenzo[b,d]furan-4-yl)pyridine (dfppy) . In this design, the pyridine ring provides the nitrogen atom (the 'N' in C^N) for coordination, while the dibenzofuran provides the carbon atom (the 'C') which forms a strong covalent bond with the iridium center upon cyclometalation. The high triplet energy of the dibenzofuran moiety is critical for achieving high-efficiency emission.[3][12][14]

-

The Ancillary (LX) Ligand: We will use acetylacetonate (acac) , a common β-diketonate ligand.[3][7][14][15] Ancillary ligands like acac form a stable six-membered chelate ring with the iridium center, completing the coordination sphere and rendering the complex neutral, which is advantageous for vacuum deposition during OLED fabrication.[7][16] Modifications to this ligand can further tune the complex's electronic properties and device performance.[3][7]

-

Synthetic Pathway: The synthesis is a multi-step process. First, the C^N ligand is prepared using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[17][18][19] Next, this ligand is reacted with an iridium salt to form a chloro-bridged dimer intermediate.[15][16][17] Finally, a "bridge-splitting" reaction with the ancillary ligand yields the desired monomeric phosphorescent complex.[1][15][16]

Figure 1: General workflow for the synthesis of (dfppy)₂Ir(acac).

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Iridium salts are expensive and should be handled with care. Solvents should be handled under an inert atmosphere (Nitrogen or Argon) where specified.

Protocol 1: Synthesis of 2-(dibenzo[b,d]furan-4-yl)pyridine (dfppy) Ligand

This protocol utilizes a Suzuki-Miyaura cross-coupling reaction, a robust method for forming C-C bonds.[18][19][20]

-

Reagents & Materials:

-

Dibenzo[b,d]furan-4-boronic acid (1.0 eq)

-

2-Bromopyridine (1.1 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene (solvent)

-

Water (solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

To a 250 mL round-bottom flask, add dibenzo[b,d]furan-4-boronic acid, 2-bromopyridine, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add toluene and water in a 4:1 ratio (e.g., 80 mL toluene, 20 mL water).

-

Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate to dilute.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ligand as a white solid.

-

Protocol 2: Synthesis of the Chloro-Bridged Iridium Dimer, [(dfppy)₂Ir(μ-Cl)]₂

This step involves the cyclometalation of the dfppy ligand with an iridium salt.[15][16]

-

Reagents & Materials:

-

Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 eq)

-

2-(dibenzo[b,d]furan-4-yl)pyridine (dfppy) (2.5 eq)

-

2-Ethoxyethanol (solvent)

-

Water (solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup

-

-

Procedure:

-

Combine IrCl₃·nH₂O and the dfppy ligand in a round-bottom flask.

-

Add a 3:1 mixture of 2-ethoxyethanol and water.

-

De-gas the mixture by bubbling N₂ or Ar through the solution for 20 minutes.

-

Heat the reaction mixture to reflux (approximately 120-130 °C) under an inert atmosphere for 24 hours. A yellow-orange precipitate will form.

-

Cool the mixture to room temperature. Add methanol to promote further precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with methanol and hexane to remove unreacted ligand and impurities.

-

Dry the product under vacuum. The resulting chloro-bridged dimer is typically used in the next step without further purification.

-

Protocol 3: Synthesis of the Final Complex, (dfppy)₂Ir(acac)

This is the final "bridge-splitting" step to form the monomeric complex.[15][16]

-

Reagents & Materials:

-

Chloro-bridged iridium dimer [(dfppy)₂Ir(μ-Cl)]₂ (1.0 eq)

-

Acetylacetone (acacH) (3.0 eq)

-

Sodium carbonate (Na₂CO₃) (6.0 eq)

-

2-Ethoxyethanol (solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup

-

-

Procedure:

-

Place the chloro-bridged dimer, acetylacetone, and sodium carbonate in a round-bottom flask.

-

Add 2-ethoxyethanol as the solvent.

-

De-gas the mixture with N₂ or Ar for 20 minutes.

-

Heat the mixture to reflux (approximately 110-120 °C) under an inert atmosphere for 12-18 hours. The solution will become clear and brightly luminescent under UV light.

-

Cool the reaction to room temperature and add the mixture to a beaker of cold water with stirring to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold methanol.

-

Dry the crude product under vacuum.

-

Purify the complex by column chromatography on silica gel (eluent: dichloromethane/hexane).

-

Further purification can be achieved by recrystallization from a solvent mixture like dichloromethane/methanol or by vacuum sublimation for device-grade purity.

-

Characterization and Analysis

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized complex.

Figure 2: Key characterization techniques for iridium complexes.

Data Presentation

Table 1: Typical Characterization Data for (dfppy)₂Ir(acac)

| Analysis Technique | Expected Result | Causality/Interpretation |

| ¹H NMR | Complex spectrum in the aromatic region (7.0-9.0 ppm) showing distinct signals for each proton on the dfppy and acac ligands. Confirms the C₂, symmetry of the complex.[16][21] | Confirms the successful coordination and structure of the ligands around the iridium center. |

| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact calculated mass of C₃₇H₂₅IrN₂O₄. | Provides unambiguous confirmation of the molecular formula and identity of the complex.[21][22] |

| TGA | High decomposition temperature (T_d) > 350 °C (at 5% weight loss).[3][14] | Indicates high thermal stability, which is critical for the material to withstand the high temperatures used in vacuum sublimation for OLED fabrication. |

| Cyclic Voltammetry | Reversible oxidation potential used to calculate the HOMO level (~ -5.3 eV). Reduction potential used for the LUMO level (~ -2.2 eV).[3][14] | Determines the energy levels of the frontier molecular orbitals, which are essential for predicting charge injection and transport efficiency in an OLED device stack. |

Table 2: Photophysical Properties of (dfppy)₂Ir(acac) in CH₂Cl₂

| Property | Typical Value | Significance |

| Absorption (λ_abs) | ~260-340 nm (π-π), ~450-500 nm (MLCT)[3] | Strong ligand-centered (π-π) transitions and weaker, characteristic metal-to-ligand charge-transfer (MLCT) bands. The low-energy MLCT bands are responsible for excitation leading to phosphorescence.[1][3] |

| Emission (λ_em) | ~535-545 nm[3][14] | Peak of the phosphorescence spectrum, which determines the emitted color (in this case, green). |

| PL Quantum Yield (Φ_PL) | > 0.6 (60%) | Measures the efficiency of the phosphorescence process. A high value is crucial for bright and efficient OLEDs.[6][15] |

| Lifetime (τ) | 1-2 µs | The decay time of the excited triplet state. A relatively short lifetime is desirable to reduce efficiency roll-off at high brightness in OLEDs.[15][16] |

Mechanism of Phosphorescence

The high efficiency of iridium complexes stems from their unique photophysical behavior, which can be visualized with a Jablonski diagram.

Figure 3: Simplified Jablonski diagram for an Iridium(III) complex.

The heavy iridium atom enhances spin-orbit coupling, which facilitates the normally "forbidden" transition from the singlet excited state (S₁) to the triplet excited state (T₁).[3][15] This process, known as intersystem crossing (ISC), is extremely efficient in these complexes. Consequently, nearly all excited molecules populate the T₁ state, from which they can radiatively decay back to the ground state (S₀) through phosphorescence, releasing a photon of light.[1][3]

Conclusion

This application note provides a robust and reproducible framework for the synthesis of high-performance phosphorescent iridium(III) complexes based on dibenzofuran ligands. The detailed protocols, rooted in established organometallic chemistry principles like Suzuki coupling and dimer bridge-splitting, offer a clear path for researchers to produce these advanced materials. The causality behind experimental choices and the importance of rigorous characterization are emphasized to ensure the synthesis of pure, device-quality emitters. By understanding and applying these methodologies, scientists can further explore the vast chemical space of iridium complexes to develop next-generation materials for OLEDs and other optoelectronic applications.

References

- Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands. (2023). Inorganic Chemistry.

- Recent advances in using strong-field ancillary ligands to support blue-emitting iridium(iii) and platinum(ii) complexes. (n.d.).

- Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketon

- Effects of Ancillary Ligands on Deep Red to Near-Infrared Cyclometalated Iridium Complexes. (2022). ACS Organic & Inorganic Au.

- New Blue Phosphorescent Iridium Complexes with Various Ancillary Ligands Based on Fluorinated 2-Phenyl-4-Methylpyridine. (2010). Taylor & Francis Online.

- Study of a phosphorescent cationic iridium(III) complex displaying a blue-shift in crystals. (2021). Dalton Transactions.

- Recent Advancement in the Synthesis of Ir-Based Complexes. (2023). ACS Omega.

- Synthetic route of cyclometalated iridium(III) complexes 18a... (n.d.).

- In Situ Synthesis of Hexadentate Cyclometalated Ir(III)

- Synthetic routes for the iridium (III) complexes. (n.d.).

- Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter M

- Buchwald–Hartwig amin

- Synthesis and characterization of phosphorescent iridium(III) complexes containing thienopyridine ligands. (2019). Taylor & Francis Online.

- Recent Advancement in the Synthesis of Ir-Based Complexes. (2023). ACS Omega.

- Novel NIR-Phosphorescent Ir(III) Complexes: Synthesis, Characterization and Their Exploration as Lifetime-Based O 2 Sensors in Living Cells. (2022). MDPI.

- Phosphorescent Iridium (III) Complexes for Organic Light Emitting Diodes. (n.d.). Optica Publishing Group.

- Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand. (2021). RSC Publishing.

- Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. (2001). Inorganic Chemistry.